![molecular formula C16H16O3 B6378441 5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% CAS No. 1261995-29-2](/img/structure/B6378441.png)
5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95%
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Overview
Description
5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% (5-E2MFPF-95) is a chemical compound that is used in a variety of scientific research applications. It is a phenolic compound with an ether linkage, and is a colorless to pale yellow solid at room temperature. 5-E2MFPF-95 has a wide range of uses in research, including biochemical and physiological effects, and can be synthesized using a variety of methods.
Scientific Research Applications
5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, and has been used as an intermediate in the synthesis of pharmaceutical compounds. Additionally, 5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% has been used in the study of various biochemical and physiological processes, such as the regulation of gene expression and the regulation of cell growth.
Mechanism of Action
The exact mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound has a direct effect on the expression of certain genes, as well as on the growth of cells. Additionally, 5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% has been shown to interact with various enzymes and receptors, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In particular, the compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), and to modulate the expression of certain genes. Additionally, 5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the growth of certain cells.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% in lab experiments has several advantages. The compound is relatively inexpensive and can be synthesized using a variety of methods. Additionally, the compound is relatively stable and can be stored at room temperature. However, there are some limitations to the use of 5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% in lab experiments. The compound is toxic and should be handled with caution. Additionally, the compound is not water soluble, so it must be dissolved in an appropriate solvent prior to use.
Future Directions
Given the wide range of potential applications of 5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95%, there are many potential future directions for research. Potential future directions include further research into the biochemical and physiological effects of the compound, as well as further research into the mechanism of action. Additionally, further research is needed to develop methods for the synthesis of 5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% with improved yields and to develop methods for the purification of the compound. Finally, further research is needed to develop methods for the delivery and administration of 5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% in order to maximize its potential therapeutic effects.
Synthesis Methods
5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods, including the Mitsunobu reaction. This method involves the reaction of 4-ethoxy-2-methylphenol with a phosphonium salt, such as triphenylphosphine, in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction occurs in an aprotic solvent, such as dimethylformamide, and is typically heated to approximately 40°C. This reaction results in the formation of 5-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95%, which can then be isolated by filtration and recrystallized from a suitable solvent.
properties
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-14-6-7-15(11(2)8-14)12-4-5-13(10-17)16(18)9-12/h4-10,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPANJXLLNXPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685231 |
Source
|
Record name | 4'-Ethoxy-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxy-2-methylphenyl)-2-formylphenol | |
CAS RN |
1261995-29-2 |
Source
|
Record name | 4'-Ethoxy-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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